Home > Products > Screening Compounds P70698 > N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide -

N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Catalog Number: EVT-5147049
CAS Number:
Molecular Formula: C22H21ClN2O4S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lapatinib [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine]

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor that is approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) [, ]. It is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) []. Additionally, lapatinib acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1, a hepatic uptake transporter [].

Imatinib [4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide]

  • Compound Description: Imatinib is a therapeutic agent used to treat leukemia. It functions by specifically inhibiting the activity of tyrosine kinases []. Imatinib exists in various salt forms, including piperazin-1-ium mesylate, picrate, citrate, fumarate, and malonate [].

3. Osimertinib [8-(4-(4-(4-methoxy-3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)-1H-pyrazol-1-yl)butyl)piperazin-1-yl)-6-methoxypyrido[3,2-d]pyrimidine-2-amine methanesulfonate]* Compound Description: Osimertinib is an antineoplastic agent. A study developed a method to quantify the potential genotoxic impurity "3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide" within Osimertinib mesylate [].* Relevance: The potential genotoxic impurity of Osimertinib contains a 3-chloro-4-methoxyphenyl group which is also present in N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. The presence of this common structural motif warrants further investigation into the potential for similar genotoxic impurities in N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide.

Sorafenib [4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide]

  • Compound Description: Sorafenib tosylate is a selective protein kinase inhibitor used in the treatment of hepatocellular carcinoma and renal cell carcinoma []. It is noteworthy for its existence in a crystalline β-modification, which demonstrates superior biological activity compared to the sorafenib tosylate form II [].

Nilotinib [4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate]

  • Compound Description: Nilotinib, an anti-leukemia cytostatic drug, is utilized in cancer treatment [, ]. Its nanosize weakly crystalline modification exhibits significantly higher solubility (15-20 times) compared to the existing modification A []. This enhanced solubility results in faster absorption and increased activity within the body [].

GDC-0449 (Vismodegib) [2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide]

  • Compound Description: GDC-0449, also known as Vismodegib, is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor []. It is currently being developed for the treatment of various cancers and is in Phase II clinical trials []. GDC-0449 exhibits metabolic stability in mouse, rat, dog, and human hepatocytes but undergoes more rapid turnover in monkey hepatocytes [].

7. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide * Compound Description: This compound is a potent and selective class I HDAC inhibitor, displaying potential as an oral anticancer drug candidate []. It demonstrates strong antitumor activity in vitro against human myelodysplastic syndrome (SKM-1) cell lines and in vivo in SKM-1 xenograft models [].* Relevance: Both this compound and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide belong to the benzamide class of compounds. The presence of a benzamide moiety is a key structural similarity. Exploring potential anticancer activity for N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, particularly in relation to HDAC inhibition, could be a promising area of research given the structural and potential functional similarities.

8. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide* Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting significant effects in rodent models for schizophrenia without inducing undesirable central nervous system side effects [].* Relevance: This compound, along with N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, shares a common structural feature: a chlorine atom at the 3-position of the phenyl group. This halogen substitution, even in distinct chemical backbones, can influence the molecule's physicochemical properties and potentially impact its binding affinity to biological targets.

9. F 13640 [(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt]* Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist. It exhibits a dual nature, inducing both hyperalgesic and analgesic effects in rats [].* Relevance: Both F 13640 and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide share a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This specific halogenation pattern, despite differences in their overall structures, hints at potential similarities in their pharmacological profiles. It underscores a possible connection in their interactions with biological targets, particularly those influenced by halogen bonding.

10. 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)* Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor effective against the imatinib-resistant T315I mutant. It shows promising anti-leukemic activity [].* Relevance: AKE-72 and N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide share a common structural motif: a trifluoromethyl group attached to the phenyl ring. This substitution is known to impact a molecule's lipophilicity and metabolic stability. The shared presence of this group suggests a potential for N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide to exhibit similar pharmacological properties to AKE-72, potentially including anticancer activity.

Properties

Product Name

N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(14-20(21)23)24-22(26)17-10-8-16(9-11-17)15-25(30(2,27)28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

IQFHRNQEAPLPDP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.